5-Fluorotetrahydropyran Clofarabine
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Overview
Description
5-Fluorotetrahydropyran Clofarabine is a synthetic purine nucleoside analog. It is a derivative of clofarabine, which is used primarily in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). This compound is designed to interfere with DNA synthesis, thereby inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorotetrahydropyran Clofarabine involves multiple steps, starting with the preparation of the tetrahydropyran ring followed by the introduction of the fluorine atom. The key steps include:
Formation of the Tetrahydropyran Ring: This is typically achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the cyclization and fluorination reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorotetrahydropyran Clofarabine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted analogs with different functional groups.
Scientific Research Applications
5-Fluorotetrahydropyran Clofarabine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of leukemia, showing efficacy in both ALL and AML.
Mechanism of Action
The mechanism of action of 5-Fluorotetrahydropyran Clofarabine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. The compound is phosphorylated intracellularly to its active triphosphate form, which inhibits ribonucleotide reductase and DNA polymerase. This results in the termination of DNA chain elongation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Fludarabine: Another purine nucleoside analog used in the treatment of hematologic malignancies.
Cladribine: Similar to clofarabine, used in the treatment of hairy cell leukemia.
Nelarabine: Used in the treatment of T-cell acute lymphoblastic leukemia.
Uniqueness: 5-Fluorotetrahydropyran Clofarabine is unique due to its dual halogenation (fluorine and chlorine), which enhances its stability and resistance to deamination. This makes it more effective in inhibiting DNA synthesis compared to other nucleoside analogs .
Properties
CAS No. |
1093278-53-5 |
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Molecular Formula |
C15H18ClF2N5O6 |
Molecular Weight |
437.78 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13-,14-/m1/s1 |
InChI Key |
YNUCJEWTIBGQOS-MIPSCPIWSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F |
Origin of Product |
United States |
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